molecular formula C8H18N2O2S B13480770 1-Propyl-4-piperidinesulfonamide

1-Propyl-4-piperidinesulfonamide

Cat. No.: B13480770
M. Wt: 206.31 g/mol
InChI Key: JOIXPEYCFFIIGI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-propylpiperidine-4-sulfonamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides under basic conditions. One common method includes the reaction of 1-propylpiperidine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

1-propylpiperidine-4-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-propylpiperidine-4-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The piperidine moiety may also interact with various receptors and enzymes, contributing to its pharmacological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

1-propylpiperidine-4-sulfonamide

InChI

InChI=1S/C8H18N2O2S/c1-2-5-10-6-3-8(4-7-10)13(9,11)12/h8H,2-7H2,1H3,(H2,9,11,12)

InChI Key

JOIXPEYCFFIIGI-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)S(=O)(=O)N

Origin of Product

United States

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